6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole
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Overview
Description
6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core linked to a phenylpiperazine moiety, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenylpiperazine Moiety: The benzimidazole core is then reacted with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions to form the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or piperazine derivatives.
Scientific Research Applications
6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine
- 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol
Uniqueness
6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and a phenylpiperazine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
394203-95-3 |
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Molecular Formula |
C19H22N4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N4/c1-2-4-17(5-3-1)23-12-10-22(11-13-23)9-8-16-6-7-18-19(14-16)21-15-20-18/h1-7,14-15H,8-13H2,(H,20,21) |
InChI Key |
ZEPZMRXUVAISFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2)N=CN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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